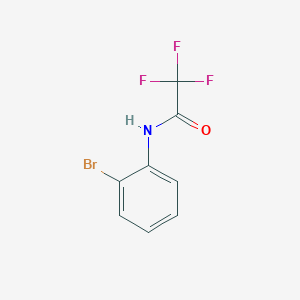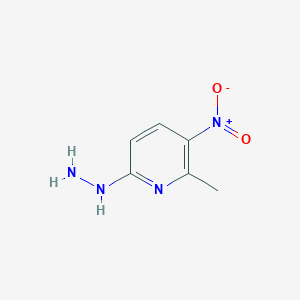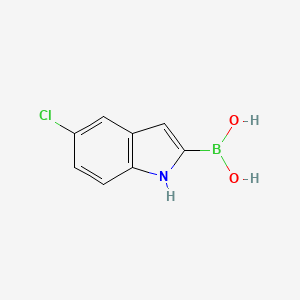
5-氯-1H-吲哚-2-硼酸
描述
5-Chloro-1H-indole-2-boronic acid is a chemical compound with the molecular formula C8H7BClNO2 . It is a type of organoboron reagent, which are generally stable, readily prepared, and environmentally benign .
Synthesis Analysis
The synthesis of 5-Chloro-1H-indole-2-boronic acid and similar compounds often involves Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses exceptionally mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular structure of 5-Chloro-1H-indole-2-boronic acid consists of a boronic acid group attached to the 2-position of a 5-chloro-1H-indole . The molecular weight of the compound is 195.411 Da .Chemical Reactions Analysis
In terms of chemical reactions, 5-Chloro-1H-indole-2-boronic acid can participate in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of organoboron reagents with various electrophilic organic groups .科学研究应用
Synthesis of Biologically Active Molecules
- Field : Biochemistry and Pharmacology
- Application : Indolylboronic acids are used in the synthesis of biologically active molecules, including indole inhibitors of MMP-13 for arthritic disease treatment and substituted pyrimidines acting as tubulin polymerization inhibitors .
- Method : The specific methods of application or experimental procedures can vary greatly depending on the specific molecule being synthesized. Generally, it involves reactions of indolylboronic acids with electrophilic compounds .
- Results : The outcomes of these syntheses are new molecules with potential therapeutic applications. The effectiveness of these molecules is usually determined through biological assays, which can involve quantitative data or statistical analyses .
Suzuki-Miyaura Coupling
- Field : Organic Chemistry
- Application : The Suzuki-Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Indolylboronic acids are used as reagents in this reaction .
- Method : The SM coupling reaction involves the reaction of an organoboron compound (like indolylboronic acid) with an organic halide in the presence of a base and a palladium catalyst .
- Results : The outcome of the SM coupling reaction is the formation of a new carbon-carbon bond. The yield of the reaction can be determined quantitatively .
Synthesis of Aryl- hetarylfurocoumarins
- Field : Organic Chemistry
- Application : Indolylboronic acids are used in Suzuki coupling reactions for the synthesis of Aryl- hetarylfurocoumarins .
- Method : The specific methods of application or experimental procedures can vary greatly depending on the specific molecule being synthesized. Generally, it involves reactions of indolylboronic acids with electrophilic compounds .
- Results : The outcomes of these syntheses are new molecules with potential therapeutic applications. The effectiveness of these molecules is usually determined through biological assays, which can involve quantitative data or statistical analyses .
Copper-catalyzed Trifluoromethylation
- Field : Organic Chemistry
- Application : Indolylboronic acids are used in copper-catalyzed trifluoromethylation .
- Method : The specific methods of application or experimental procedures can vary greatly depending on the specific molecule being synthesized. Generally, it involves reactions of indolylboronic acids with electrophilic compounds .
- Results : The outcomes of these syntheses are new molecules with potential therapeutic applications. The effectiveness of these molecules is usually determined through biological assays, which can involve quantitative data or statistical analyses .
未来方向
The future directions of research involving 5-Chloro-1H-indole-2-boronic acid and similar compounds likely involve further exploration of their use in Suzuki–Miyaura coupling reactions and other carbon–carbon bond forming reactions . These compounds have potential applications in the synthesis of various biologically active molecules .
属性
IUPAC Name |
(5-chloro-1H-indol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BClNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVLNSZYFCBHNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=CC(=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402535 | |
| Record name | 5-CHLORO-1H-INDOLE-2-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-indole-2-boronic acid | |
CAS RN |
282528-62-5 | |
| Record name | B-(5-Chloro-1H-indol-2-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282528-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-CHLORO-1H-INDOLE-2-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



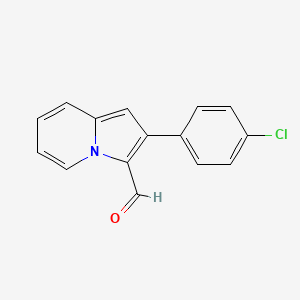
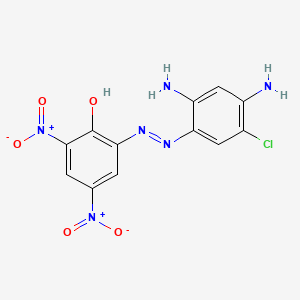
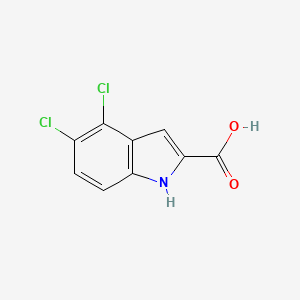
![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1608769.png)
![1-[4-(1H-imidazol-1-yl)phenyl]ethanamine](/img/structure/B1608770.png)
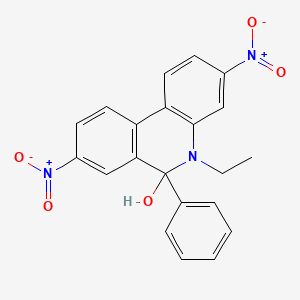
![6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1608775.png)
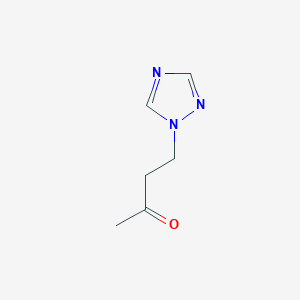
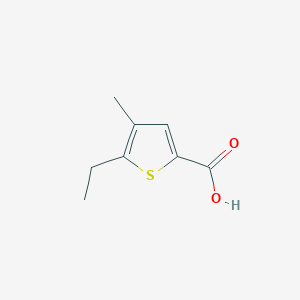
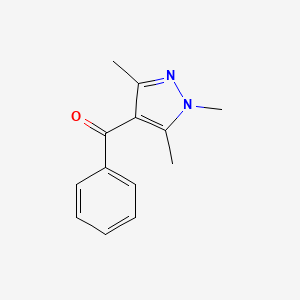
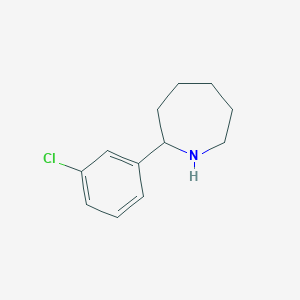
![1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane](/img/structure/B1608782.png)
